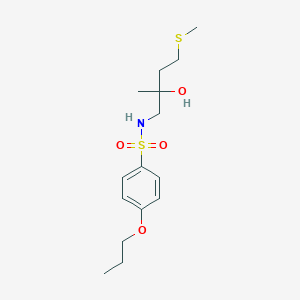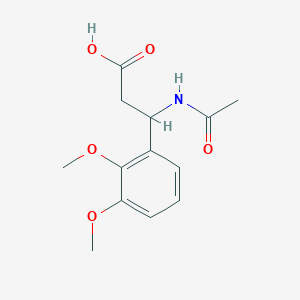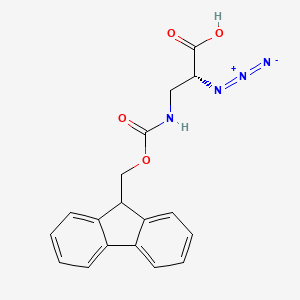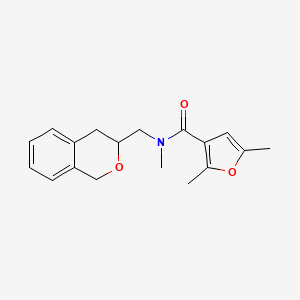
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide
カタログ番号 B2397126
CAS番号:
1396888-88-2
分子量: 347.49
InChIキー: RMLLDFKZRVDPPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-propoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, HMS-90, and has been found to have a range of biochemical and physiological effects.
科学的研究の応用
Structural Analysis and Physical Properties
- Tolbutamide Structure Determination : N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide, related to the compound , has been structurally determined, providing insights into its physical and chemical properties. This study contributes to the understanding of how similar compounds might behave in various environments (Nirmala & Gowda, 1981).
Environmental Impact and Safety
- Environmental Presence and Safety Evaluation : Research on N-Butylbenzenesulfonamide (NBBS), a structurally related compound, focuses on its presence in the environment, particularly in ground water and effluents. This study evaluates the compound's distribution in the brain and its potential neurotoxicity, crucial for understanding environmental safety (Rider et al., 2012).
Chemical Synthesis and Modification
- Benzoxathiazine Synthesis : The synthesis of 2-Hydroxybenzenesulfonamides, which are structurally similar to the compound , demonstrates the process of creating various derivatives. This synthesis is vital for expanding the applications of these compounds in different scientific domains (Suzue & Irikura, 1968).
Theoretical and Computational Studies
- Quantum-Chemical Calculations : Theoretical studies, such as those on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, provide insights into molecular properties, free energy, and molecular orbitals. This research aids in predicting the behavior and potential applications of similar compounds (Sun Peiming et al., 2022).
Chemical Reactivity and Interaction Studies
- Oxidation of Olefins : Studies on derivatives of benzenesulfonamides, such as the use of 4-tert-Butylbenzenesulfonamide in oxidation reactions, reveal their potential in catalytic processes and chemical reactions. These findings can guide the application of similar compounds in industrial and research settings (Işci et al., 2014).
Applications in Material Science
- Polymer Plasticization : Compounds like N-Butylbenzenesulfonamide, related to the target compound, are used as plasticizers in various polymers. Understanding these applications can inform the development of new materials and technologies (Rider et al., 2012).
Potential Medicinal Applications
- COX-2 Inhibitors Development : Derivatives of benzenesulfonamides have been studied for their potential as cyclooxygenase-2 (COX-2) inhibitors. This research is significant for developing new therapeutic agents for conditions like arthritis and pain management (Hashimoto et al., 2002).
Biomedical Research
- Antimicrobial Agent Synthesis : Research into the synthesis of compounds like 2,4-dinitrophenylsulfonamides, which release sulfur dioxide, explores their potential as antimicrobial agents. This is particularly relevant in the context of treating diseases like tuberculosis (Malwal et al., 2012).
Environmental Chemistry
- Photooxidation in Water : Studies on the photooxidation of organic chemicals in the presence of compounds like butyl chloride and nitrobenzene, involving benzenesulfonamide derivatives, contribute to our understanding of environmental chemical processes (Zepp et al., 1987).
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4S2/c1-4-10-20-13-5-7-14(8-6-13)22(18,19)16-12-15(2,17)9-11-21-3/h5-8,16-17H,4,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLLDFKZRVDPPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CCSC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397043.png)


![N-(2-fluoro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2397047.png)



![N-[1-(Morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2397052.png)

![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2397055.png)


![N-[Cyano(thiophen-3-YL)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2397061.png)
